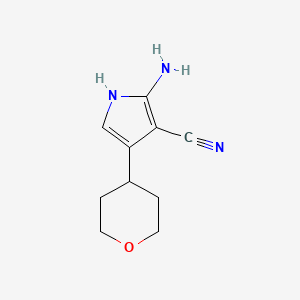

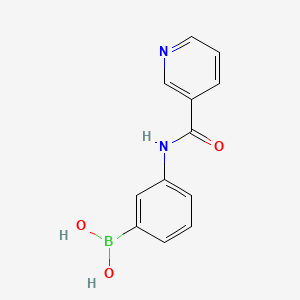

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

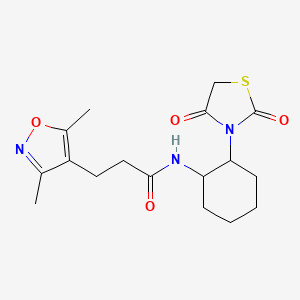

The compound “5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyridinylmethyl group, and an oxazole carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute to the aromaticity of the molecule, while the oxazole ring would introduce heteroatomic elements .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxyphenyl group. Oxazoles are known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications

Crystal Structure and Molecular Conformation

A study by (Banerjee et al., 2002) explored the crystal structure and molecular conformation of a compound similar to 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. This compound, used as a potential antineoplastic agent, was analyzed using X-ray analysis and molecular orbital methods. The study revealed insights into the structural arrangement and bonding characteristics relevant to similar compounds.

Cytotoxic Activity in Cancer Research

Another research by (Hassan et al., 2014) focused on the synthesis of pyrazole and pyrazolopyrimidine derivatives, one of which is structurally related to 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, highlighting the potential therapeutic applications of these chemical structures.

Synthesis and Chemical Transformation

Research by (Deady & Devine, 2006) demonstrated the synthesis and transformation of compounds, including derivatives of the aminonaphthyridinone class. This study is significant for understanding the chemical pathways and reactions involved in the synthesis of complex molecules like 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide.

Applications in Corrosion Inhibition

The study conducted by (Chaitra et al., 2016) involved synthesizing thiazole-based pyridine derivatives, which bear resemblance to the compound . These compounds were analyzed for their effectiveness as corrosion inhibitors, indicating a potential application in materials science and engineering.

Antineoplastic Activity

(Jungheim et al., 2006) explored the synthesis of compounds with NK-1 antagonist activity, which is relevant to antineoplastic therapies. This study underscores the importance of such chemical structures in the development of cancer treatment drugs.

Inhibitor of Met Kinase Superfamily

A paper by (Schroeder et al., 2009) discussed the discovery of compounds as selective inhibitors of the Met kinase superfamily, showing potential in cancer therapeutics. This research emphasizes the role of specific chemical structures in targeting key pathways in cancer cells.

Future Directions

properties

IUPAC Name |

5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-14-4-2-13(3-5-14)16-15(20-11-23-16)17(21)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXJIXWTFPGHAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

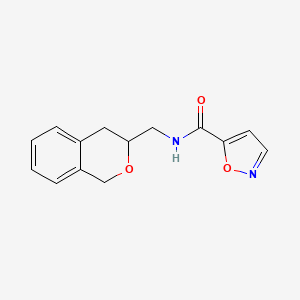

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)

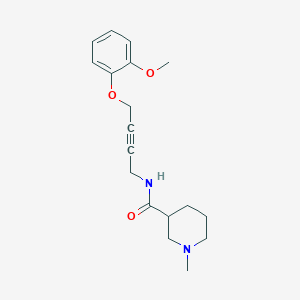

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)

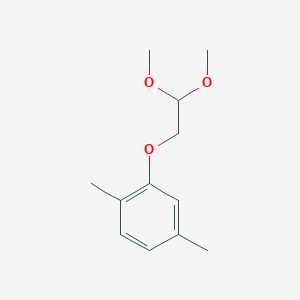

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)

![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)